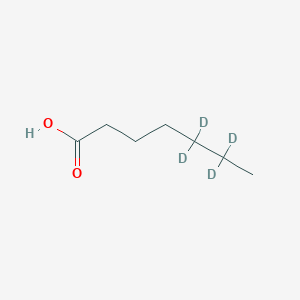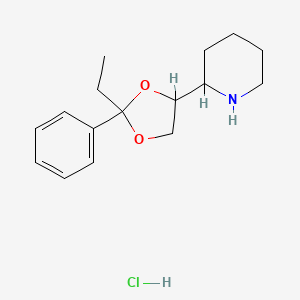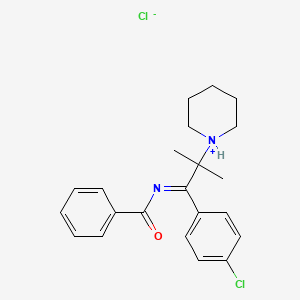![molecular formula C16H20N2O2 B13735797 N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is a compound that belongs to the class of acetamides. It is characterized by the presence of a 5-methoxyindole moiety linked to a cyclobutylcarboxamide group. This compound is structurally related to melatonin, a hormone secreted by the pineal gland in humans, which plays a crucial role in regulating sleep-wake cycles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide typically involves the following steps:
Formation of the 5-Methoxyindole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Group: The 5-methoxyindole is then alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group.
Cyclobutylcarboxamide Formation: The final step involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways similar to melatonin.
Medicine: Investigated for its potential therapeutic effects, such as antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide involves its interaction with melatonin receptors in the body. It binds to these receptors, modulating various physiological processes, including sleep regulation and immune response. The compound may also act as a radical scavenger, protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melatonin: N-Acetyl-5-methoxytryptamine, a hormone involved in sleep regulation.
5-Methoxytryptamine: A related compound with similar structural features but lacking the cyclobutylcarboxamide group
Uniqueness
N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide is unique due to the presence of the cyclobutylcarboxamide group, which may confer distinct pharmacological properties compared to melatonin and other related compounds. This structural difference could result in variations in receptor binding affinity and biological activity .
Eigenschaften
Molekularformel |
C16H20N2O2 |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-20-13-5-6-15-14(9-13)12(10-18-15)7-8-17-16(19)11-3-2-4-11/h5-6,9-11,18H,2-4,7-8H2,1H3,(H,17,19) |
InChI-Schlüssel |
BHYGXGAAIXZHEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


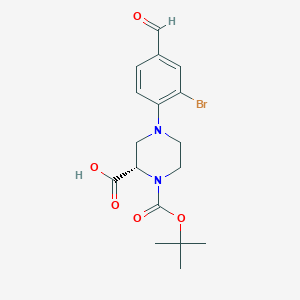
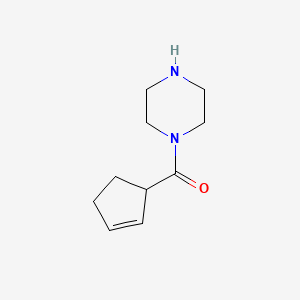
![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

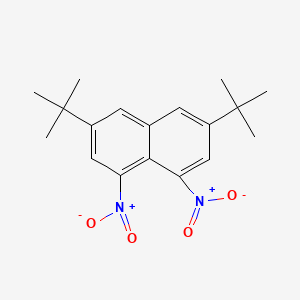
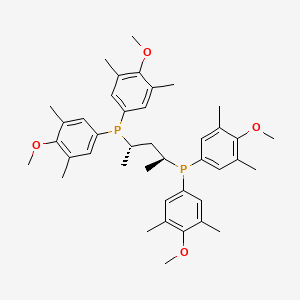
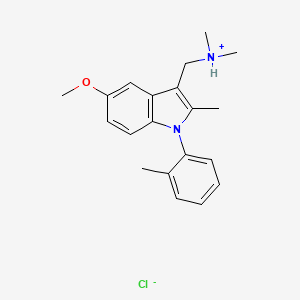
![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
